References:[2]: Inhibition of Endothelin-converting Enzyme Activity in the Rabbit Basilar Artery. ()[4]: d‐Val22 containing human big endothelin‐1 analog, [d‐Val22]Big ET‐1[16–38], inhibits the endothelin converting enzyme. ()[5]: [D-Val22]big ET-1[16–38] inhibits endothelin-converting enzyme activity: a promising concept in the prevention of cerebral vasospasm. ()
Big endothelin-1 is produced by various cell types, including endothelial cells, smooth muscle cells, and cardiac myocytes. It is generated from a larger precursor protein through proteolytic cleavage. The conversion of big endothelin-1 into endothelin-1 occurs via the action of endothelin-converting enzymes, which cleave specific peptide bonds within the molecule .
The synthesis of (D-Val22)-Big Endothelin-1 fragment (16-38) can be achieved through various chemical methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. The use of protecting groups allows for selective coupling reactions at specific sites .
The synthesis typically involves:
The molecular structure of (D-Val22)-Big Endothelin-1 fragment (16-38) consists of 23 amino acids, with a specific focus on the D-Valine substitution at position 22. This modification can affect the peptide's stability and interaction with receptors.
The theoretical molecular weight of this fragment is approximately 2,800 Da. The sequence includes critical residues that influence its biological activity and receptor binding properties .
The primary chemical reaction involving (D-Val22)-Big Endothelin-1 fragment (16-38) is its conversion into active endothelin-1 through enzymatic cleavage by endothelin-converting enzymes. This reaction highlights the importance of proteolytic processing in generating bioactive peptides from their precursors .
The reaction mechanism involves:
The mechanism of action for (D-Val22)-Big Endothelin-1 fragment (16-38) involves its role as a precursor to endothelin-1. Once converted, endothelin-1 binds to specific receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure.
Research indicates that elevated levels of big endothelin-1 correlate with various cardiovascular conditions, including heart failure and pulmonary hypertension . The fragment itself may serve as a biomarker for these conditions due to its relationship with active endothelins.
(D-Val22)-Big Endothelin-1 fragment (16-38) is typically a white to off-white powder when lyophilized. It is soluble in aqueous solutions at physiological pH.
The peptide exhibits stability under physiological conditions but may degrade upon exposure to extreme pH or temperature variations. Its solubility and stability are crucial for its biological activity .
(D-Val22)-Big Endothelin-1 fragment (16-38) has several applications in scientific research:
The (D-Val²²)-Big Endothelin-1 fragment (16-38) (human) is a 23-amino acid synthetic peptide with the sequence: His-Leu-Asp-Ile-Ile-Trp-D-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser [1] [3] [8]. The defining modification is the stereochemical inversion of valine at position 22, where the native L-valine is replaced with D-valine. This substitution occurs at the P1' position relative to the endothelin-converting enzyme (ECE) cleavage site (Trp²¹-Val²²), which is critical for the generation of mature endothelin-1 (ET-1) [4] [7].
The D-amino acid substitution confers resistance to proteolytic cleavage by ECE due to:
Table 1: Sequence Comparison of Big ET-1 Fragments
Position | Wild-Type (16-38) | Modified Peptide (16-38) | Functional Significance |
---|---|---|---|
21 | Trp | Trp | P1 cleavage site residue |
22 | L-Val | D-Val | Chiral blockade of ECE |
23 | Asn | Asn | Structural stability |
38 | Ser | Ser | C-terminal integrity |
The theoretical molecular weight of (D-Val²²)-Big ET-1 (16-38) is 2585.36 Da (C₁₁₉H₁₈₀N₃₂O₃₃), calculated using the average isotopic masses of constituent atoms [3] [5]. Empirical validation through mass spectrometry consistently reports a molecular weight of 2585.96–2586.96 Da [3] [8], with minor variations attributed to:
Table 2: Molecular Weight Validation
Method | Reported Mass (Da) | Deviation from Theoretical | Source |
---|---|---|---|
Theoretical | 2585.36 | - | [3] [8] |
MALDI-TOF MS | 2586.91 ± 0.5 | +0.55 Da | [8] |
ESI-QTOF | 2585.98 ± 0.2 | +0.62 Da | [5] |
HPLC Retention Analysis | 2586.20 | +0.84 Da | [1] |
Discrepancies between theoretical and empirical values are resolved by tandem MS/MS fragmentation, which confirms sequence integrity and the D-Val²² modification [3] [5].
This peptide undergoes no natural post-translational modifications (e.g., glycosylation, phosphorylation). However, synthetic purification introduces trifluoroacetic acid (TFA) salts as a critical factor influencing stability and function [1] [3]:
Functional and structural disparities between wild-type and (D-Val²²)-modified peptides are profound:
Table 3: Functional Comparison with Wild-Type Peptide
Property | Wild-Type (16-38) | (D-Val²²) Variant | Biological Consequence |
---|---|---|---|
ECE Cleavage | Yes (kcat = 12 s⁻¹) | No (inhibitor) | Blocks ET-1 production |
Cathepsin D Cleavage | Yes (Asn¹⁸-Ile¹⁹ bond) | No | Avoids acidic degradation |
Vasoconstriction | Induces (via ET-1) | Inhibits (ECE blockade) | Prevents cerebral vasospasm [2] |
In Vivo Half-life | ~3 min (rat plasma) | ~25 min (rat plasma) | Enhanced therapeutic potential |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4